N-(Ethyl-d5)medetomidine is a deuterated derivative of medetomidine, which is a selective alpha-2 adrenergic receptor agonist primarily used for sedation in clinical settings. The compound is notable for its application in both veterinary and human medicine, where it serves as an anesthetic and sedative agent. The introduction of deuterium atoms in its structure enhances the pharmacokinetic properties of the drug, potentially leading to improved efficacy and safety profiles.
N-(Ethyl-d5)medetomidine is synthesized from medetomidine through various chemical processes that incorporate deuterium, a stable isotope of hydrogen. The synthesis methods often involve complex organic reactions that facilitate the substitution of hydrogen atoms with deuterium.
N-(Ethyl-d5)medetomidine falls under the category of sedatives and anesthetics. It is classified as an alpha-2 adrenergic agonist, which means it primarily interacts with alpha-2 adrenergic receptors in the central nervous system to exert its effects.
The synthesis of N-(Ethyl-d5)medetomidine typically involves several steps:
The synthesis can be challenging due to the need for precise control over reaction conditions to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the incorporation of deuterium and assess the structural integrity of the final product .
N-(Ethyl-d5)medetomidine has a similar molecular structure to medetomidine, with the primary difference being the presence of five deuterium atoms. The chemical formula can be represented as C₁₃H₁₆D₅N₂, reflecting its modified hydrogen content.
N-(Ethyl-d5)medetomidine participates in various chemical reactions typical for alpha-2 adrenergic agonists:
The introduction of deuterium may alter the reaction kinetics compared to its non-deuterated counterpart, potentially leading to slower metabolic rates and prolonged effects .
N-(Ethyl-d5)medetomidine acts by binding to alpha-2 adrenergic receptors located in the central nervous system. This binding results in:
The selectivity for alpha-2 over alpha-1 receptors is significant, with a reported ratio that enhances its therapeutic profile by minimizing side effects such as cardiovascular instability .
N-(Ethyl-d5)medetomidine is primarily utilized in research settings for:
N-(Ethyl-d5)medetomidine is a deuterated analog of the α2-adrenoceptor agonist medetomidine, where five hydrogen atoms in the ethyl group attached to the imidazole nitrogen are replaced by deuterium atoms. This isotopic substitution yields the molecular formula C15H15D5N2 and a molecular weight of 233.36 g/mol, as confirmed in chemical catalogs and analytical databases [1] [5]. The compound’s systematic IUPAC name is 5-(1-(2,3-Dimethylphenyl)ethyl)-1-ethyl-1H-imidazole-d5, with CAS registry number 171381771 [3]. Its structural specificity is further defined by the InChI key: InChI=1S/C15H20N2/c1-5-17-10-16-9-15(17)13(4)14-8-6-7-11(2)12(14)3/h6-10,13H,5H2,1-4H3/i1D3,5D2
[1].
Deuterium labeling occurs exclusively at the ethyl moiety (–CH2CH3 → –CD2CD3), creating a mass shift of +5 Da compared to the non-deuterated form. This modification stabilizes the ethyl linkage against metabolic degradation (dealkylation), as the carbon-deuterium (C–D) bond exhibits greater kinetic stability than carbon-hydrogen (C–H) bonds. The compound is typically supplied as a neat solid (purity >98%) and requires storage at +4°C to maintain stability [4] [5].
Table 1: Key Chemical Identifiers of N-(Ethyl-d5)medetomidine
Property | Specification |
---|---|
Molecular Formula | C15H15D5N2 |
Molecular Weight | 233.36 g/mol |
Deuterium Positions | Ethyl group (–CD2CD3) |
Synonyms | 1-Ethyl-d5-5-[(1S)-1-(2,3-dimethylphenyl)ethyl]imidazole |
Storage Conditions | +4°C (tightly sealed container) |
Physical Form | Neat solid or lyophilized powder |
Notably, discrepancies exist in literature regarding its molecular formula. While most sources report C15H15D5N2, one catalog lists it as C13D5H11N2 (MW 205.31 g/mol) [4], highlighting the need for analytical verification in research contexts.
The development of deuterated medetomidine analogs parallels advances in isotopic pharmacology ("pharmacokinetic deuteration") that began accelerating in the early 2000s. Deuterated versions of established drugs like medetomidine emerged primarily to address two challenges: (1) the need for internal standards in mass spectrometry to quantify parent drugs and metabolites in biological matrices, and (2) the exploration of deuterium isotope effects (DIEs) to modulate drug metabolism [4].
Medetomidine itself gained prominence as a veterinary sedative in the 1980s, with its enantiomer dexmedetomidine approved for human sedation by the FDA in 1999 [8]. The detection of non-deuterated medetomidine as an illicit adulterant in opioid supplies (e.g., mixed with fentanyl or heroin) since 2022 drove demand for its deuterated analog. Researchers use N-(Ethyl-d5)medetomidine as a chromatographic reference standard to distinguish clandestinely added medetomidine from legitimate pharmaceutical sources in forensic toxicology [8].
Synthetic routes to deuterated medetomidine analogs typically involve reductive deuteration of medetomidine precursors using deuterated reagents (e.g., NaBD4 or CD3CD2MgBr), though commercial synthesis remains proprietary. The high cost (€2,087/50mg) reflects specialized production under controlled conditions [1].
N-(Ethyl-d5)medetomidine serves three critical functions in contemporary research:
Quantitative Bioanalysis:As a stable isotope-labeled internal standard, it enables precise LC-MS/MS quantification of medetomidine and dexmedetomidine in plasma, urine, or tissue samples. Its +5 Da mass shift eliminates chromatographic co-elution issues while maintaining nearly identical chemical behavior to the analyte. This application is vital for forensic investigations into medetomidine-adulterated drugs and studies of dexmedetomidine pharmacokinetics in critically ill patients [4] [8].
Metabolic Pathway Elucidation:Deuterium labeling allows tracking of ethyl group metabolism. Studies using N-(Ethyl-d5)medetomidine revealed that cytochrome P450 3A4 (CYP3A4) mediates ethyl oxidation, forming deuterated acetaldehyde. This stabilizes the molecule against rapid dealkylation in liver microsomes, extending its half-life in vitro compared to non-deuterated medetomidine [5].
Receptor Binding Studies:Though direct data is limited, deuterated analogs of α2-agonists help investigate structure-activity relationships (SAR) at adrenoceptors. The preserved stereochemistry and electronic properties of N-(Ethyl-d5)medetomidine suggest similar binding affinity to α2A-receptors as the parent compound. Researchers leverage this to study receptor occupancy without metabolic interference in cell-based assays [4].
Table 2: Research Applications of N-(Ethyl-d5)medetomidine
Application Domain | Research Utility |
---|---|
Forensic Toxicology | Reference standard for detecting medetomidine in adulterated drug mixtures |
Pharmacokinetics | Internal standard for LC-MS/MS quantification of dexmedetomidine in biological fluids |
Metabolism Studies | Probe for ethyl group dealkylation pathways and deuterium isotope effects |
Receptor Pharmacology | Tool for α2-adrenoceptor binding assays without metabolic interference |
Emerging applications include its use in deuterium magnetic resonance spectroscopy (DMRS) to study tissue distribution, though this remains exploratory. The compound’s high isotopic purity (≥98% D) is essential for all applications to avoid analytical inaccuracies [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7